molecular formula C14H13N3O5 B5127784 N-(4-Ethoxyphenyl)-2,4-dinitroaniline CAS No. 6943-24-4

N-(4-Ethoxyphenyl)-2,4-dinitroaniline

Cat. No.: B5127784
CAS No.: 6943-24-4
M. Wt: 303.27 g/mol
InChI Key: WNMCDSUFVJWXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2,4-dinitroaniline is an organic compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring The ethoxyphenyl group attached to the nitrogen atom of the aniline ring adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2,4-dinitroaniline can be achieved through several methods. One common approach involves the nitration of N-(4-ethoxyphenyl)aniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite can be used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2,4-dinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in the compound’s reactivity, allowing it to participate in redox reactions. The ethoxyphenyl group may influence the compound’s binding affinity to biological targets, potentially affecting its biological activity. The exact molecular pathways involved in its action are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2,4-dinitroaniline
  • N-(4-Chlorophenyl)-2,4-dinitroaniline
  • N-(4-Bromophenyl)-2,4-dinitroaniline

Uniqueness

N-(4-Ethoxyphenyl)-2,4-dinitroaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, bromo), the ethoxy group may confer distinct properties, such as solubility, stability, and interaction with biological targets.

Properties

CAS No.

6943-24-4

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C14H13N3O5/c1-2-22-12-6-3-10(4-7-12)15-13-8-5-11(16(18)19)9-14(13)17(20)21/h3-9,15H,2H2,1H3

InChI Key

WNMCDSUFVJWXLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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